molecular formula C20H16ClN3O6S B7692439 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide

Cat. No.: B7692439
M. Wt: 461.9 g/mol
InChI Key: ABXDNPLTHIXUAN-UHFFFAOYSA-N
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Description

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C20H16ClN3O6S. This compound is characterized by the presence of a chlorophenyl group, a sulfamoyl group, a phenoxy group, and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 4-chlorophenol with a suitable sulfonyl chloride in the presence of a base to form 4-[(4-chlorophenyl)sulfamoyl]phenol.

    Acylation reaction: The phenoxy intermediate is then reacted with 3-nitroaniline in the presence of an acylating agent such as acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product formed is 2-[4-[(4-aminophenyl)sulfamoyl]phenoxy]-N-(3-aminophenyl)acetamide.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide
  • 2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide
  • 2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide

Uniqueness

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6S/c21-14-4-6-15(7-5-14)23-31(28,29)19-10-8-18(9-11-19)30-13-20(25)22-16-2-1-3-17(12-16)24(26)27/h1-12,23H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXDNPLTHIXUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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